molecular formula C14H21N B14701192 4-(3,6-Dimethylhept-5-en-3-yl)pyridine CAS No. 22241-62-9

4-(3,6-Dimethylhept-5-en-3-yl)pyridine

Cat. No.: B14701192
CAS No.: 22241-62-9
M. Wt: 203.32 g/mol
InChI Key: RFIVXDQKLHDXSE-UHFFFAOYSA-N
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Description

4-(3,6-Dimethylhept-5-en-3-yl)pyridine is a chemical compound belonging to the class of pyridines, which are six-membered nitrogen-containing heterocycles. Pyridines are known for their aromaticity and are found in many active pharmaceuticals, natural products, and functional materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, followed by oxidation to yield the pyridine derivative . Another method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(3,6-Dimethylhept-5-en-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridines.

Scientific Research Applications

4-(3,6-Dimethylhept-5-en-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,6-Dimethylhept-5-en-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Uniqueness: 4-(3,6-Dimethylhept-5-en-3-yl)pyridine stands out due to its unique substitution pattern, which imparts specific chemical reactivity and potential applications not shared by other pyridine derivatives. Its structural features make it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

22241-62-9

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-(3,6-dimethylhept-5-en-3-yl)pyridine

InChI

InChI=1S/C14H21N/c1-5-14(4,9-6-12(2)3)13-7-10-15-11-8-13/h6-8,10-11H,5,9H2,1-4H3

InChI Key

RFIVXDQKLHDXSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C(C)C)C1=CC=NC=C1

Origin of Product

United States

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